2-(4-Fluorophenyl)-2-propanol physical and chemical properties
2-(4-Fluorophenyl)-2-propanol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Fluorophenyl)-2-propanol, a versatile fluorinated aromatic alcohol. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this compound. The guide details its physicochemical characteristics, provides plausible experimental protocols for its synthesis and analysis, and outlines its safety and handling considerations.
Introduction
2-(4-Fluorophenyl)-2-propanol is a tertiary alcohol that incorporates a fluorophenyl group, a structural motif of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1][2] Its utility is primarily as a building block in organic synthesis, where it can be used to introduce the 4-fluorophenylisopropanol moiety into more complex molecular architectures.[2]
Physical and Chemical Properties
The physical and chemical properties of 2-(4-Fluorophenyl)-2-propanol are summarized in the tables below. These data have been compiled from various chemical suppliers and databases.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 402-41-5 | [1] |
| Molecular Formula | C₉H₁₁FO | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Melting Point | 37.8 °C | [3] |
| Boiling Point | 61 °C at 1 mmHg | [1] |
| Density | 1.1 g/cm³ | [1] |
| Refractive Index (n20D) | 1.5 | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
Computed Chemical Properties
| Property | Value | Reference |
| pKa | 14.43 ± 0.29 (Predicted) | [4] |
| XLogP3 | 1.7 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 154.079393132 Da | [5] |
| Monoisotopic Mass | 154.079393132 Da | [5] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2-(4-Fluorophenyl)-2-propanol are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis Protocols
Two common methods for the synthesis of tertiary alcohols like 2-(4-Fluorophenyl)-2-propanol are the Grignard reaction and the Friedel-Crafts alkylation.
This protocol describes the synthesis from a 4-fluorophenyl Grignard reagent and acetone.[6][7]
Materials:
-
4-Bromo-1-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone
-
Aqueous solution of a weak acid (e.g., ammonium chloride) or dilute mineral acid (e.g., HCl)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 4-bromo-1-fluorobenzene in anhydrous diethyl ether dropwise to the magnesium. The reaction is initiated, which is evident by the solution turning cloudy and boiling. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. An exothermic reaction occurs, forming a magnesium alkoxide salt.
-
Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute mineral acid. This protonates the alkoxide to form the tertiary alcohol and dissolves the magnesium salts.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(4-Fluorophenyl)-2-propanol. Further purification can be achieved by distillation or column chromatography.
This protocol describes a potential synthesis route via the Friedel-Crafts alkylation of fluorobenzene with an appropriate alkylating agent in the presence of a Lewis acid catalyst.[4][8][9]
Materials:
-
Fluorobenzene
-
2-Chloro-2-propanol or isopropenyl acetate
-
A strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Aqueous work-up solutions (e.g., dilute HCl, water, brine)
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap, the Lewis acid catalyst is suspended in the anhydrous solvent and cooled in an ice bath.
-
Addition of Reactants: A mixture of fluorobenzene and the alkylating agent is added dropwise to the cooled suspension of the Lewis acid. The reaction is typically exothermic and should be maintained at a low temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice and dilute hydrochloric acid to decompose the catalyst complex.
-
Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent. The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation or column chromatography.
Analytical Protocols
Standard analytical techniques for the characterization of 2-(4-Fluorophenyl)-2-propanol are described below.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the hydroxyl proton, and multiplets in the aromatic region corresponding to the protons on the fluorophenyl ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum will show a singlet for the fluorine atom on the aromatic ring.
-
Sample Preparation: A small amount of the liquid sample can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Expected Absorptions: The IR spectrum is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the alkyl and aromatic groups will be observed around 3000 cm⁻¹. A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.[5]
-
Analysis: An aliquot of the sample is injected into the GC-MS system. The gas chromatogram will provide the retention time of the compound, which is indicative of its volatility and interaction with the stationary phase. The mass spectrometer will provide the mass spectrum of the compound.
-
Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group (M-15) and the loss of water (M-18).
Safety and Handling
2-(4-Fluorophenyl)-2-propanol is classified as a flammable liquid and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing fumes, mist, spray, or vapors. Keep away from heat, sparks, and open flames.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing.
Applications in Research and Development
2-(4-Fluorophenyl)-2-propanol is a key intermediate in various fields:
-
Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2]
-
Organic Synthesis: Its reactivity makes it a useful precursor for creating more complex molecules.[2]
-
Materials Science: It is explored for its potential in developing advanced polymers and coatings.[1]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-(4-Fluorophenyl)-2-propanol.
Caption: A generalized workflow for the synthesis and purification of 2-(4-Fluorophenyl)-2-propanol.
This diagram outlines the key stages from the initial reaction of starting materials through to the purification and final analysis of the pure product. The specific conditions and reagents for each step would be determined by the chosen synthetic route as detailed in the experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(4-FLUOROPHENYL)-2-PROPANOL | 402-41-5 [m.chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mt.com [mt.com]
- 9. Friedel-Crafts Alkylation [organic-chemistry.org]
- 10. scispace.com [scispace.com]
